3'-Bromo-5'-chloro-4'-fluorophenacyl bromide
Overview
Description
3’-Bromo-5’-chloro-4’-fluorophenacyl bromide is an organic compound that belongs to the class of halogenated acetophenones It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide typically involves the bromination of 3’-chloro-4’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an appropriate solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: On an industrial scale, the production of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted phenacyl derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Reduction Reactions: Alcohols and other reduced forms.
Scientific Research Applications
3’-Bromo-5’-chloro-4’-fluorophenacyl bromide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity to specific sites. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Bromo-4-fluoroacetophenone: Similar in structure but lacks the chlorine atom.
Chloro-4-fluoroacetophenone: Similar but lacks the bromine atom.
Fluoroacetophenone: Lacks both bromine and chlorine atoms.
Uniqueness: 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJMTQQIVJUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210567 | |
Record name | Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805576-82-2 | |
Record name | Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805576-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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